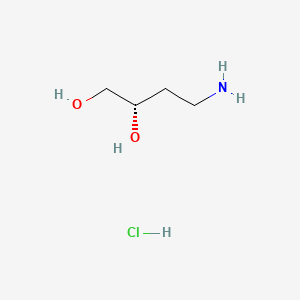

(S)-4-Aminobutane-1,2-diol hydrochloride

Description

(S)-4-Aminobutane-1,2-diol hydrochloride is a chiral organic compound featuring a four-carbon chain with hydroxyl groups at positions 1 and 2, an amine group at position 4, and a hydrochloride salt.

Properties

Molecular Formula |

C4H12ClNO2 |

|---|---|

Molecular Weight |

141.60 g/mol |

IUPAC Name |

(2S)-4-aminobutane-1,2-diol;hydrochloride |

InChI |

InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 |

InChI Key |

DRZGKLVLGVETGA-WCCKRBBISA-N |

Isomeric SMILES |

C(CN)[C@@H](CO)O.Cl |

Canonical SMILES |

C(CN)C(CO)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes from Carbohydrate Precursors

One of the most efficient and widely documented methods for synthesizing (S)-4-aminobutane-1,2-diol hydrochloride involves starting from carbohydrate sources such as d-glucose or l-glucose. These sugars serve as chiral pool starting materials, facilitating the stereoselective introduction of amino and hydroxyl groups.

-

- Conversion of glucose into an aldehyde intermediate.

- One-pot transformation of the aldehyde to an amide.

- Subsequent stereoselective reduction and functional group manipulations yield the desired amino diol structure.

-

- This method achieves high enantiomeric purity due to the inherent chirality of glucose.

- The scope of the aldehyde-to-amide conversion has been extended to other carbohydrate-derived aldehydes, demonstrating versatility.

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Material | d- or l-glucose | Readily available, chiral source |

| Aldehyde Formation | Oxidation or selective cleavage | Controlled to preserve stereochemistry |

| One-pot Aldehyde to Amide | Amide formation via reductive amination | High yield, stereoselective |

| Final Reduction | Stereoselective reduction to amino diol | Maintains (S)-configuration |

This route is noted for its efficiency and stereoselectivity, making it suitable for both laboratory and industrial synthesis.

Biocatalytic and Enzymatic Approaches

Recent advances have introduced biocatalysis as a method for the stereoselective synthesis of amino diols related to this compound. This involves coupling aldol reactions with transamination processes to produce the target compound or its close analogs.

-

- Use of enzymes to catalyze stereoselective carbon–carbon bond formation.

- Transaminase enzymes introduce the amino group with high enantioselectivity.

- The process can be performed under mild conditions, reducing the need for harsh chemicals.

-

- High stereochemical control.

- Environmentally friendly and sustainable.

- Potential for scale-up in industrial bioprocessing.

-

- Systems biocatalysis has been successfully applied to synthesize (S)-2-amino-4-hydroxybutanoic acid, a structurally related compound, indicating potential adaptability to (S)-4-aminobutane-1,2-diol synthesis.

Chemical Reduction and Reductive Amination Strategies

Another approach involves chemical synthesis starting from aldehyde or ketone intermediates, followed by reductive amination to install the amino group.

-

- Preparation of aldehyde intermediate from a suitable precursor.

- Reductive amination with an amine source, often under catalytic hydrogenation or using reducing agents like sodium borohydride.

- Protection and deprotection steps to manage functional groups during synthesis.

-

- A stereoselective synthesis of regioisomeric aminodiols was achieved by reductive amination of aldehydes with chiral amines, followed by hydroxylation using osmium tetroxide and N-methylmorpholine N-oxide as catalysts.

- Monitoring by nuclear magnetic resonance ensured optimal reaction conditions and yields.

| Reaction Step | Reagents and Conditions | Yield and Purity |

|---|---|---|

| Aldehyde Reduction | Pt/C catalyst in n-hexane/ethyl acetate | High conversion, monitored by NMR |

| Reductive Amination | (S)-1-phenylethylamine, NaBH4 or catalytic H2 | Good yield, high stereoselectivity |

| Hydroxylation | OsO4/NMO catalytic system | Cis-vicinal aminodiols formed |

This method allows for the synthesis of both (S)- and (R)-enantiomers by selecting appropriate chiral amine partners.

Industrial Scale Production Considerations

Industrial synthesis of this compound typically involves optimized reaction conditions to maximize yield and purity while minimizing by-products and hazardous reagents.

Typical Industrial Process Features:

- Use of methyl ester intermediates derived from amino acids or carbohydrate sources.

- Controlled saponification and amide coupling steps.

- Neutralization and purification steps carefully managed to avoid formation of carcinogenic by-products, such as sulfuric acid esters.

- Use of bases like sodium phosphate in protic solvents (e.g., methanol) for ester hydrolysis.

- Multiple filtration and azeotropic distillation steps to remove salts and water.

-

- Gas evolution during neutralization (e.g., CO2 from potassium carbonate) requires careful addition protocols.

- Avoidance of residual salts and impurities critical for pharmaceutical-grade material.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, isopropanol | Protic solvents preferred |

| Base for Neutralization | Sodium phosphate (anhydrous) | 0.8–1.5 equivalents |

| Temperature | 20–60 °C | Optimal range 40–55 °C |

| Reaction Time | 4–8 hours | Preferably 4–6 hours |

| Purification | Filtration, azeotropic distillation | To achieve <2% water content |

These parameters are designed to ensure reproducibility and scalability while maintaining product integrity.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Carbohydrate-Derived Route | d- or l-glucose | Aldehyde formation, amide conversion | High stereoselectivity, accessible | Multi-step, moderate complexity |

| Biocatalytic Synthesis | Enzymes, aldol substrates | Enzymatic aldol + transamination | Eco-friendly, mild conditions | Requires enzyme availability |

| Chemical Reductive Amination | Aldehydes, chiral amines | Reductive amination, hydroxylation | Flexible, stereoselective | Use of heavy metals, toxic reagents |

| Industrial Process | Amino acid esters, methyl esters | Saponification, coupling, purification | Scalable, high purity | Complex work-up, control of by-products |

Chemical Reactions Analysis

Types of Reactions

(S)-4-Aminobutane-1,2-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is frequently used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "(S)-4-Aminobutane-1,2-diol hydrochloride":

(S)-2-Aminobutane-1,4-dithiol hydrochloride

S)-2-Aminobutane-1,4-dithiol hydrochloride is utilized in various research fields .

Pharmaceutical Development This compound is a critical component in synthesizing pharmaceuticals, especially those that target neurological disorders, because its structure allows drugs to cross the blood-brain barrier effectively .

Biochemical Research It functions as a reducing agent in biochemical assays, which helps researchers study protein interactions and enzyme activities. It is also important in maintaining thiol groups in a reduced state to ensure accurate experimental results .

Antioxidant Studies The compound is being researched for its potential antioxidant properties, making it applicable in studies on oxidative stress and its effects on aging and chronic diseases .

Material Science It is used to change polymer surfaces, which enhances their properties for use in coatings and adhesives, leading to improved durability and performance .

Analytical Chemistry It helps in the creation of analytical methods for finding heavy metals and contaminants in environmental samples, providing a way to ensure safety and compliance across different industries .

(2R)-4-aminobutane-1,2-diol hydrochloride

(2R)-4-aminobutane-1,2-diol hydrochloride has applications in chemistry and biology. In chemistry, it serves as a building block for synthesizing complex molecules and as a reagent in organic reactions. Biologically, the compound may modulate receptor activity linked to cardiovascular health and influence biochemical pathways crucial for maintaining homeostasis.

Cardiovascular Health Research indicates that (2R)-4-aminobutane-1,2-diol may help regulate blood pressure through its action on adrenergic receptors, suggesting potential applications in treating hypertension and other cardiovascular disorders.

Neurotransmitter Regulation There's evidence that (2R)-4-aminobutane-1,2-diol may affect neurotransmitter levels, potentially impacting mood regulation and anxiety disorders. Animal studies showed increased serotonin and norepinephrine levels with its administration, suggesting possible antidepressant effects.

Mechanism of Action

The mechanism of action of (S)-4-Aminobutane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. This modulation can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Cyclohexane-Based Diol Hydrochlorides

Compounds such as (1S,2S,4S)-1-Aminomethyl-4-isopropylcyclohexane-1,2-diol hydrochloride () share the diol and hydrochloride moieties but differ in their cyclic framework. This flexibility could influence binding affinity in biological systems or solubility in polar solvents.

N-1,2-Dihydroxypropyl Analogs (VMAT2 Inhibitors)

Studies on GZ-793A and GZ-794A (), which contain a propane-1,2-diol moiety attached to a piperidine ring, highlight the importance of stereochemistry and substituents. These analogs exhibit high potency (Ki = 30 nM) for vesicular monoamine transporter 2 (VMAT2) inhibition, with the (R)-configuration showing superior activity. By analogy, the (S)-configuration in the target compound may similarly dictate its pharmacological profile, though its linear structure and primary amine could alter target specificity.

Simple Vicinal Diols

1,2-Propanediol and 1,2-ethanediol () lack amine groups but demonstrate how vicinal diols participate in oxidation reactions. Catalytic oxidation of these diols to α-hydroxy carboxylates under mild conditions (343–363 K, 300 kPa O₂) achieves 80–94% conversion with 90–100% selectivity.

Hydrochloride Salt Formation

The debenzylation procedure for cyclohexane-diol hydrochlorides (–4, ) involves palladium-catalyzed hydrogenation followed by HCl treatment. A similar approach may apply to the target compound, where amine protection/deprotection steps could be critical for maintaining stereochemical integrity during synthesis.

Stereochemical Considerations

The (S)-configuration in the target compound parallels the enantioselective synthesis of 3-phenylpropane-1,2-diol derivatives (), where stereochemistry directly impacts bioactivity. Racemization during synthesis or storage could diminish efficacy, necessitating rigorous analytical controls (e.g., chiral HPLC or NMR).

Anti-Inflammatory Potential

Hydroxytyrosol derivatives (), such as 4-(1,2-di(butanoyloxy)ethyl)benzene-1,2-diol, exhibit ROS-scavenging and anti-inflammatory effects. The target compound’s diol and amine groups may similarly modulate inflammatory pathways, though its linear structure could alter membrane permeability compared to aromatic analogs.

Solubility and Drug-Likeness

The N-1,2-diol moiety in VMAT2 inhibitors () enhances water solubility, addressing a key limitation in drug development. (S)-4-Aminobutane-1,2-diol hydrochloride’s primary amine and hydroxyl groups likely improve solubility over non-polar analogs, aligning with trends observed in structurally related compounds.

Data Table: Key Comparative Properties

| Compound Name | Molecular Features | Key Functional Groups | Biological Activity/Application | Selectivity/Reactivity |

|---|---|---|---|---|

| This compound | Linear chain, (S)-configuration | Diol, amine, hydrochloride | Under investigation | High solubility, chiral specificity |

| (R)-GZ-793A (VMAT2 inhibitor) | Piperidine ring, methoxy substituents | Diol, tertiary amine | VMAT2 inhibition (Ki = 30 nM) | 10-fold selectivity over DAT/SERT |

| 1,2-Propanediol | Short-chain diol | Diol | Solvent, preservative | High oxidation selectivity (90–100%) |

| (1S,2S,4S)-Cyclohexane-diol hydrochloride | Cyclohexane ring, isopropyl group | Diol, amine, hydrochloride | Catalytic intermediates | Rigid stereochemical control |

Q & A

Q. What are the established synthetic routes for (S)-4-Aminobutane-1,2-diol hydrochloride, and how can enantiomeric purity be ensured during synthesis?

The synthesis of this compound typically involves resolution techniques to isolate the desired enantiomer. Preferential crystallization (entrainment resolution) is a common method for chiral separation, as demonstrated in the resolution of racemic 3-(2-methoxyphenoxy)-propane-1,2-diol . Key steps include:

- Use of chiral resolving agents or chiral stationary phases in chromatography.

- Monitoring optical rotation or chiral HPLC to confirm enantiomeric excess.

- Final recrystallization in polar solvents (e.g., methanol/water mixtures) to enhance purity .

Q. What analytical techniques are recommended for characterizing this compound?

Characterization should combine spectroscopic and chromatographic methods:

- TLC : Use silica gel plates with mobile phases like ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1). Detection via ninhydrin spray (triketohydrindene/cadmium reagent) after heating at 90°C .

- NMR : ¹H/¹³C-NMR to confirm structure, focusing on signals for the diol (-OH) and amine (-NH₂) groups. Compare with reference spectra of structurally related compounds (e.g., dopamine derivatives) .

- XRD : Powder X-ray diffraction to assess crystallinity and polymorphic forms .

Q. How can researchers assess the purity of this compound batches?

- TLC Limiting Impurity Test : Compare spot intensities of the sample (50 mg/mL) against a 0.5 mg/mL reference standard. Impurity spots must not exceed the reference intensity .

- Potentiometric Titration : Dissolve 0.2 g in water, add 1.0 mL HCl (0.1 M), and titrate to determine amine content .

- Certificates of Analysis (CoA) : Validate batches against pharmacopeial standards (e.g., USP, EP) for identity, assay, and impurities .

Q. What storage conditions are optimal for maintaining the stability of this compound?

- Temperature : Store at room temperature (20–25°C) in airtight containers to prevent moisture absorption .

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Handling : Avoid contact with oxidizing agents to prevent degradation of the amine and diol groups .

Advanced Research Questions

Q. How can chiral chromatography resolve discrepancies in enantiomeric excess reported for this compound?

Conflicting enantiomeric purity data may arise from improper column selection or mobile phase optimization. Recommended steps:

- Use a chiral HPLC column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol/diethylamine (80:20:0.1).

- Validate method robustness by spiking the sample with the (R)-enantiomer and monitoring resolution .

- Cross-validate with polarimetry to correlate optical rotation with chromatographic results .

Q. What experimental strategies mitigate oxidative degradation of this compound in aqueous solutions?

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–9), temperature (40–60°C), and oxidizing conditions (H₂O₂). Monitor degradation products via LC-MS .

- Antioxidant Additives : Include 0.1% w/v ascorbic acid or EDTA in formulations to chelate metal ions and inhibit oxidation .

Q. How can researchers develop a validated HPLC method for quantifying trace impurities in this compound?

Q. How should researchers address contradictions in impurity profiles across synthesis batches?

- Root-Cause Analysis : Compare reaction conditions (e.g., solvent purity, catalyst ratios) between batches.

- Advanced Characterization : Use HRMS and 2D-NMR to identify unknown impurities. For example, dimerization products or Schiff base formation (common in amine-containing compounds) .

- Regulatory Alignment : Cross-reference impurity thresholds with Drug Master File (DMF) or Certificate of Suitability (CEP) requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.